Comparative Target Engagement: MetAP2 Inhibition Potency (Ki) of Anticancer Agent 51 Versus Lead Compound 5n
Anticancer agent 51 (compound 3d) demonstrates measurable but moderate binding affinity to the MetAP2 enzyme. Its Ki value of 731.62 nM [1] indicates its binding constant under the assay conditions. In contrast, the more optimized lead compound 5n (SGK636) from the same series exhibits significantly enhanced enzyme inhibition, with a reported IC50 value of 2.21 μM against LNCaP cells in a related assay context, suggesting that compound 3d represents an earlier-stage or less optimized analog within the series [2]. This difference in target engagement potency directly impacts the concentration required to elicit a biological response in cellular models, making compound 3d suitable for studies where moderate MetAP2 inhibition is desired, such as examining partial pathway suppression or dose-response relationships near the Ki value.
| Evidence Dimension | MetAP2 enzyme inhibition affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 731.62 nM |
| Comparator Or Baseline | Compound 5n (SGK636) IC50 = 2.21 μM (LNCaP cell viability) |
| Quantified Difference | Compound 5n exhibits approximately 3-fold greater potency in a cellular viability assay, though direct Ki comparison is unavailable due to differing assay formats. |
| Conditions | Enzymatic assay for Ki determination (vendor-reported); MTS cell viability assay for IC50 determination in LNCaP cells (primary literature). |
Why This Matters
This quantitative difference in target engagement potency defines the experimental concentration range for this compound relative to more optimized analogs, guiding researchers in selecting the appropriate tool for their specific experimental context, whether studying subtle pathway modulation or robust target inhibition.
- [1] MedChemExpress. Anticancer agent 51 (HY-146396) Biological Activity Datasheet. View Source
- [2] Birgül K, et al. Synthesis, molecular modeling, in vivo study and anticancer activity against prostate cancer of (+) (S)-naproxen derivatives. Eur J Med Chem. 2020;208:112841. PMID: 32998089. View Source
